N-Fmoc-5-methoxy-L-norvaline N-Fmoc-5-methoxy-L-norvaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13617595
InChI: InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
SMILES: COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol

N-Fmoc-5-methoxy-L-norvaline

CAS No.:

Cat. No.: VC13617595

Molecular Formula: C21H23NO5

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-5-methoxy-L-norvaline -

Specification

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid
Standard InChI InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
Standard InChI Key YOGQAEXQMBLDTM-IBGZPJMESA-N
Isomeric SMILES COCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Physicochemical Properties

N-Fmoc-5-methoxy-L-norvaline features a pentanoic acid backbone with a methoxy group at the fifth carbon and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group. Its stereochemistry is defined by the L-configuration, ensuring compatibility with biological systems. Key properties include:

PropertyValueSource
Molecular FormulaC21H23NO5\text{C}_{21}\text{H}_{23}\text{NO}_5
Molecular Weight369.41 g/mol
CAS Number2323072-04-2
Storage Conditions2–7°C (refrigerated)
Hazard ClassificationWarning (irritant)
SolubilitySoluble in DMF, DMSO, ethers

The methoxy group enhances hydrophobicity compared to unmodified norvaline, influencing peptide folding and interaction with lipid membranes . Spectroscopic analysis (e.g., 1H^1\text{H}-NMR) confirms the presence of characteristic signals for the Fmoc aromatic protons (7.3–7.8 ppm) and methoxy singlet (~3.3 ppm) .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically begins with L-norvaline, introducing the methoxy group via alkylation or hydroxyl protection before Fmoc derivatization. A representative protocol involves:

  • Methoxy Introduction:

    • L-Norvaline is treated with methyl iodide under basic conditions to install the methoxy group at the δ-position .

  • Fmoc Protection:

    • The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in a dioxane/water system with sodium carbonate, maintaining a pH of 8–9 .

    • Reaction conditions: 20°C for 5 hours, yielding crude product .

Purification and Crystallization

Crude product is purified via ethanol/water recrystallization (ethanol:water = 3:2), achieving >97% purity . Key steps include:

  • Dissolution at 60–80°C followed by slow cooling to 12–16°C for crystallization .

  • Filtration and washing with chilled ethanol/water to remove unreacted Fmoc-Cl .

Applications in Peptide Science and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s orthogonality allows sequential deprotection under mild basic conditions (20% piperidine/DMF), enabling automated peptide assembly . The methoxy side chain:

  • Modifies peptide hydrophobicity, aiding in transmembrane domain engineering .

  • Serves as a handle for post-synthetic modifications (e.g., glycosylation) .

Pharmaceutical Applications

  • Antiviral Agents: Incorporated into hepatitis C virus (HCV) NS3 protease inhibitors, where the methoxy group stabilizes enzyme-inhibitor interactions .

  • Fluorescent Probes: Analogous to L-Amp (7-methoxycoumarin-modified amino acids), the methoxy group may enable intramolecular quenching in protease substrates .

  • Targeted Drug Conjugates: Enhances tumor penetration in peptide-drug conjugates (PDCs) by modulating lipophilicity .

Recent Research Advancements

Structural Optimization Studies

  • Linker Design: In neurotensin receptor ligands, norvaline derivatives with extended linkers showed improved binding affinity (pKi = 6.3–7.0) .

  • Fluorophore Integration: BODIPY-conjugated analogs demonstrated nanomolar affinity for histamine H1 receptors, highlighting methoxy’s role in probe stability .

Industrial-Scale Production

WuXi TIDES reports batch production of N-Fmoc-5-methoxy-L-norvaline at 25 g scale, with HPLC purity >99% . Challenges include minimizing racemization during Fmoc protection, addressed via low-temperature crystallization .

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